

# Galantide: A Technical Guide on Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Galantide |           |
| Cat. No.:            | B1674400  | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the peptide **Galantide**, a widely utilized galanin receptor antagonist. It details the peptide's core structure, physicochemical properties, and mechanism of action. Furthermore, this guide presents key quantitative data regarding its biological activity and outlines standardized experimental protocols for its synthesis and functional characterization. The included diagrams of signaling pathways and experimental workflows serve to visually articulate complex processes for enhanced understanding.

## **Core Peptide Structure and Properties**

**Galantide** is a synthetic chimeric peptide, engineered by combining the N-terminal fragment of galanin with a C-terminal fragment from Substance P.[1][2][3][4] Specifically, it consists of amino acids 1-13 of galanin linked to amino acids 5-11 of Substance P.[5][6][7] This unique construction confers its potent antagonist activity at galanin receptors.

#### Primary Structure:

- Amino Acid Sequence (Three-Letter): H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[5][8]
- Amino Acid Sequence (One-Letter): GWTLNSAGYLLGPQQFFGLM-NH2[5][8]



C-Terminal Modification: The C-terminus is amidated (-NH2).[2][5][7]

This peptide is typically supplied as a trifluoroacetate salt and should be stored at -20°C, protected from light and moisture.[5][8]

## **Physicochemical Data**

The fundamental properties of **Galantide** are summarized in the table below, providing essential information for experimental design and application.

| Property          | Value                                            | Citation(s) |
|-------------------|--------------------------------------------------|-------------|
| Molecular Formula | C104H151N25O26S1                                 | [5][8]      |
| Molecular Weight  | ~2199.56 g/mol                                   | [5][8]      |
| CAS Number        | 138579-66-5                                      | [2][5]      |
| Synonyms          | M15, Galanin (1-13)-<br>Substance P (5-11) amide | [5][7]      |
| Purity            | > 95% (Typically confirmed by HPLC)              | [3]         |
| Solubility        | Soluble in water                                 | [3][4]      |

# **Biological Activity and Mechanism of Action**

**Galantide** functions as a non-specific, reversible galanin receptor antagonist.[1][2] It competitively blocks the neuronal and endocrine actions of galanin in a dose-dependent manner.[3][4][5] Its primary mechanism involves preventing galanin from binding to its receptors (GalR1, GalR2, GalR3), thereby inhibiting downstream signaling cascades.

Key biological effects of **Galantide**'s antagonism include:

- Inhibition of galanin-mediated reduction of glucose-induced insulin secretion.[1][5][6]
- Blockade of galanin's inhibitory effect on acetylcholine release.[4][5][7]
- Antagonism of the galanin-induced increase in K+ conductance in neurons.



## **Quantitative Biological Data**

The following table summarizes the key quantitative metrics that define **Galantide**'s potency and binding affinity across various experimental models.

| Parameter | Description                                                        | Value    | Model System                            | Citation(s) |
|-----------|--------------------------------------------------------------------|----------|-----------------------------------------|-------------|
| IC50      | Antagonism of galanin-mediated inhibition of insulin secretion.    | 1.0 nM   | Mouse<br>pancreatic islets              | [1][2][6]   |
| IC50      | Antagonism of galanin-induced increase in K+ conductance.          | 4 nM     | Mudpuppy<br>parasympathetic<br>neurons  | [1][2]      |
| IC50      | Displacement of<br>125I-galanin<br>from receptors.                 | < 0.1 nM | Rin m 5F<br>insulinoma cells            | [6]         |
| Kd        | Binding affinity<br>for high-affinity<br>galanin binding<br>sites. | < 0.1 nM | Rat<br>hypothalamus                     | [2]         |
| Kd        | Binding affinity<br>for low-affinity<br>galanin binding<br>sites.  | ~6 nM    | Rat<br>hypothalamus                     | [2]         |
| Kd        | Binding affinity<br>for Substance P<br>(SP) receptors.             | ~40 nM   | (Implied from receptor binding studies) | [2]         |

## Galanin Receptor Signaling and Galantide Inhibition

Galanin receptors are G-protein coupled receptors (GPCRs), primarily coupling to Gi/o proteins. Activation by galanin initiates an inhibitory cascade. **Galantide** prevents this activation by occupying the receptor's binding site.





Click to download full resolution via product page

Caption: Galantide competitively blocks galanin binding to its receptor.

# **Experimental Protocols and Workflows**

This section outlines generalized yet detailed methodologies for the synthesis, purification, and biological activity assessment of **Galantide**. These protocols are based on standard practices in peptide chemistry and pharmacology.

### **Peptide Synthesis and Purification Workflow**

**Galantide** is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by purification via reverse-phase HPLC.





Click to download full resolution via product page

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).



#### Methodology:

- Resin Preparation: The synthesis begins with a pre-loaded Fmoc-Met-Wang resin, where the
  C-terminal methionine is already attached to the solid support.
- Amino Acid Coupling Cycle: The peptide chain is elongated from C-terminus to N-terminus through repetitive cycles.
  - Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).
  - Activation: The carboxyl group of the next incoming Fmoc-protected amino acid is activated using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
  - Coupling: The activated amino acid is added to the resin, forming a new peptide bond with the deprotected N-terminus.
- Cleavage: After the final amino acid (Glycine) is coupled, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
- Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.[5][8]
- Lyophilization: The pure peptide fractions are pooled and lyophilized to yield a stable, fluffy white powder.

# Biological Activity Assay: Competitive Radioligand Binding



A competitive binding assay is a standard method to determine the affinity (IC50, Ki) of an unlabeled ligand (**Galantide**) by measuring its ability to displace a labeled ligand from a receptor.



Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

Methodology:



- Membrane Preparation: Prepare membrane fractions from cells or tissues known to express galanin receptors (e.g., Rin m 5F cells, rat hypothalamus).[2][6] Protein concentration is determined via a standard assay (e.g., BCA).
- Assay Setup: In a multi-well plate, combine the membrane preparation with a fixed, low concentration of a radiolabeled galanin analog (e.g., 125I-Galanin) and serially diluted concentrations of unlabeled Galantide.
- Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Separation: The reaction is terminated by rapidly separating the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
- Quantification: The radioactivity retained on each filter is measured using a gamma counter.
- Data Analysis: The amount of bound radioactivity is plotted against the logarithm of the
   Galantide concentration. A sigmoidal dose-response curve is generated using non-linear
   regression analysis to calculate the IC50 value—the concentration of Galantide required to
   displace 50% of the specific binding of the radioligand.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Galantide Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. innopep.com [innopep.com]
- 5. cpcscientific.com [cpcscientific.com]



- 6. The novel high-affinity antagonist, galantide, blocks the galanin-mediated inhibition of glucose-induced insulin secretion PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qyaobio.com [qyaobio.com]
- 8. abbiotec.com [abbiotec.com]
- To cite this document: BenchChem. [Galantide: A Technical Guide on Structure, Function, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674400#structure-of-galantide-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com